molecular formula C20H12Cl2N2O5 B11505183 1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B11505183
M. Wt: 431.2 g/mol
InChI Key: FVZGHQQHQLZNCR-UHFFFAOYSA-N
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Description

1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a nitro group, and a methyl group attached to a dibenzo[b,f][1,4]oxazepin-11(10H)-one core

Preparation Methods

The synthesis of 1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichlorophenol with 7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate (K2CO3), and a suitable solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also contribute to the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other similar compounds, such as:

    Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the dichlorophenoxy and nitro groups, resulting in different chemical properties and applications.

    7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the dichlorophenoxy group, which may affect its biological activity.

    1-(2,3-dichlorophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H12Cl2N2O5

Molecular Weight

431.2 g/mol

IUPAC Name

7-(2,3-dichlorophenoxy)-2-methyl-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C20H12Cl2N2O5/c1-10-5-6-13-15(7-10)29-17-9-11(24(26)27)8-16(18(17)20(25)23-13)28-14-4-2-3-12(21)19(14)22/h2-9H,1H3,(H,23,25)

InChI Key

FVZGHQQHQLZNCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=C(C(=CC=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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